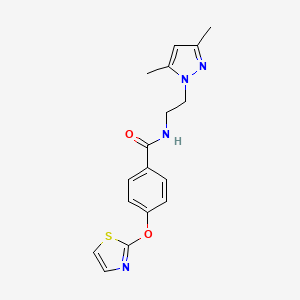
4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid” is a compound with the CAS Number: 1593002-54-0 . It has a molecular weight of 205.17 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrimidines has been extensively studied . Various methods have been developed, including the Suzuki–Miyaura coupling , and the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI Code for “this compound” is 1S/C9H7N3O3/c10-7-6 (9 (13)14)3-11-8 (12-7)5-1-2-15-4-5/h1-4H, (H,13,14) (H2,10,11,12) .
Chemical Reactions Analysis
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Physical And Chemical Properties Analysis
The compound “this compound” is a powder that is stored at room temperature . It has a molecular weight of 205.17 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Fused Pyridine-4-carboxylic Acids
A library of fused pyridine-4-carboxylic acids, which includes structures like pyrazolo[3,4-b]pyridines, isoxazolo[5,4-b]pyridines, and furo[2,3-b]pyridines, was generated through the Combes-type reaction of acyl pyruvates and electron-rich amino heterocycles. This method allows for the creation of a wide array of heterocyclic compounds that undergo standard combinatorial transformations such as amide coupling and esterification. This synthesis approach demonstrates the versatility of furan-containing pyrimidine derivatives in generating complex heterocyclic libraries for potential applications in medicinal chemistry and drug discovery (Volochnyuk et al., 2010).
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines, including a derivative synthesized from 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid, demonstrated strong DNA affinities and exhibited significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings suggest the potential of furan-containing pyrimidine derivatives in the development of new antiprotozoal agents (Ismail et al., 2004).
Furo[3,4-d]pyrimidine-2,4-diones Synthesis
An efficient synthesis route for furo[3,4-d]pyrimidine-2,4-diones was developed, showcasing the utility of this compound in the creation of novel heterocyclic compounds. This pathway involves Curtius rearrangement followed by reactions with various amines, demonstrating the compound's flexibility in synthesizing new chemical entities with potential applications in drug development and chemical biology (De Coen et al., 2015).
Characterization of Novel Colored Maillard Reaction Products
This compound has been involved in the study of Maillard reaction products, where its derivatives formed colored compounds with primary and secondary amino acids. These compounds have potential applications in food science and nutritional research, illustrating the compound's role beyond pharmaceuticals into areas like food chemistry and materials science (Hofmann, 1998).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c10-7-6(9(13)14)3-11-8(12-7)5-1-2-15-4-5/h1-4H,(H,13,14)(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRBLRGRUICSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC=C(C(=N2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine](/img/structure/B2994828.png)
![2-(propylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2994830.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B2994831.png)

![3-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2994833.png)


![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2994841.png)

![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2994843.png)




